molecular formula C21H21N3O3 B14977220 3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14977220
M. Wt: 363.4 g/mol
InChI Key: WDRSHIZVHCCKQH-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring and substituted phenyl groups. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.

    Chemical Biology: The compound can be used in chemical biology to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of more complex molecules with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    3-(3,4-dimethylphenyl)-N-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    3-(3,4-dimethylphenyl)-N-(4-phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound lacks the ethyl substituent on the phenyl ring, which may affect its biological activity and chemical properties.

    3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, which can be distinct from those of similar compounds.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-4-15-6-8-16(9-7-15)23-19(25)18-12-22-21(27)24(20(18)26)17-10-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25)

InChI Key

WDRSHIZVHCCKQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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